molecular formula C12H13FN2 B7902999 [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

Cat. No.: B7902999
M. Wt: 204.24 g/mol
InChI Key: OCYYXOPAOWISNG-UHFFFAOYSA-N
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Description

[1-(4-Fluoro-1H-indol-3-yl)cyclopropyl]methanamine (CAS 1501903-29-2) is a fluorinated indole derivative serving as a valuable advanced intermediate and building block in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities and presence in numerous therapeutic agents . Specifically, indole derivatives have demonstrated significant potential in the development of anticancer therapies, with several FDA-approved drugs such as Sunitinib and Panobinostat featuring the indole core . The 4-fluoro substitution on the indole ring, combined with the aminomethylcyclopropyl moiety at the 3-position, makes this compound a versatile synthon for constructing more complex molecules. Its structure is particularly relevant for probing structure-activity relationships (SAR), as modifications at the indole C-3 position are a common strategy to enhance potency and overcome issues like drug resistance . Furthermore, the cyclopropyl group is a recognized conformational restraint in drug design. Research has shown that incorporating a cyclopropyl linker, as in this compound, can be a critical structural feature in the development of bitopic ligands for G protein-coupled receptors (GPCRs) . This approach can improve a ligand's selectivity and affinity, and even modulate its efficacy, making such intermediates crucial for developing novel neuropharmacological tools . This product is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-9-2-1-3-10-11(9)8(6-15-10)12(7-14)4-5-12/h1-3,6,15H,4-5,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYYXOPAOWISNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CN)C2=CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Stereochemical Considerations of 1 4 Fluoro 1h Indol 3 Yl Cyclopropyl Methanamine

Systematic Nomenclature and IUPAC Naming Conventions for [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

The systematic name for the compound, following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name is derived by identifying the parent structures and their substituents. The core components are a 4-fluoro-substituted indole (B1671886) ring and a cyclopropane (B1198618) ring, which is further functionalized with a methanamine group. The numbering of the indole ring follows standard heterocyclic nomenclature, and the position of the substituents on the cyclopropane ring is clearly indicated.

ComponentDescription
Indole A bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring.
4-fluoro A fluorine atom is substituted at the 4th position of the indole ring.
cyclopropyl (B3062369) A three-membered carbocyclic ring attached to the 3rd position of the indole ring.
methanamine A methylamine group (-CH₂NH₂) is attached to the 1st position of the cyclopropyl ring.

Detailed Analysis of Molecular Architecture and Connectivity in this compound

The molecular architecture of this compound is characterized by the fusion of a planar aromatic indole system with a strained, three-dimensional cyclopropyl ring. The key points of connectivity are:

The C3 position of the 4-fluoro-1H-indole ring is bonded to the C1 position of the cyclopropyl ring.

The C1 position of the cyclopropyl ring is also bonded to the carbon atom of the methanamine group.

This arrangement results in a quaternary carbon atom on the cyclopropyl ring, which is a focal point for the molecule's stereochemistry. The presence of the fluorine atom at the C4 position of the indole ring influences the electronic properties of the aromatic system, which can, in turn, affect the bond lengths and angles of the entire molecule through inductive and resonance effects. While specific crystallographic data for this compound is not publicly available, theoretical modeling and data from similar structures suggest a complex interplay of electronic and steric factors governing its precise geometry.

Stereoisomerism and Chirality within the this compound Framework

The presence of a stereocenter in the this compound framework gives rise to the possibility of stereoisomerism.

Enantiomeric and Diastereomeric Forms

The quaternary carbon atom of the cyclopropyl ring, bonded to the indole ring, the methanamine group, and two other carbon atoms of the cyclopropane ring, is a chiral center. This chirality means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)- and (S)-[1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine.

In the absence of any other chiral centers, diastereomers are not possible for this specific molecule. However, if additional chiral centers were introduced, for example, through substitution on the methanamine group, then diastereomeric forms would also be possible.

Absolute Configuration Determination Methodologies

The absolute configuration of the enantiomers of this compound could be determined using several established methodologies:

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of one of the enantiomers (often as a salt with a chiral counter-ion of known configuration), the precise three-dimensional arrangement of the atoms can be established.

Chiral High-Performance Liquid Chromatography (HPLC): This technique can be used to separate the enantiomers. By comparing the retention times with those of standards of known absolute configuration, the configuration of the separated enantiomers can be assigned.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted from quantum chemical calculations for each enantiomer, the absolute configuration can be determined.

Conformational Landscape and Preferred Geometries of this compound

The conformational landscape of this molecule is primarily influenced by the rotational freedom around the single bond connecting the indole ring and the cyclopropyl group, as well as the orientation of the methanamine substituent.

Ring Conformations of the Cyclopropyl Moiety

The cyclopropyl ring itself is a rigid structure with a fixed, planar-like conformation due to significant ring strain. The bond angles are constrained to approximately 60 degrees, a significant deviation from the ideal sp³ bond angle of 109.5 degrees. This strain influences the electronic character of the carbon-carbon bonds, giving them some "pi" character.

Rotameric States of the Methanamine Side Chain

The rotation around the C(cyclopropyl)-C(methylene) bond is subject to steric and electronic influences from both the bulky indole and the compact cyclopropyl moieties. The preferred conformations, or rotameric states, will be those that minimize steric hindrance and optimize electronic interactions.

Key Factors Influencing Rotameric States:

Steric Hindrance: The primary determinant of the preferred rotameric states is the steric clash between the amine group and the indole ring. The molecule will likely adopt conformations that position the -NH₂ group away from the plane of the indole nucleus to alleviate steric strain.

Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amine protons and the fluorine atom on the indole ring, or the pi-electron system of the indole, could stabilize certain rotamers.

Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing different rotameric states through dipole-dipole interactions or hydrogen bonding with the solvent molecules.

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are essential tools for elucidating the most stable rotameric states and the energy barriers to their interconversion.

Interactive Data Table: Predicted Rotameric States and Energy Barriers

RotamerDihedral Angle (Indole-C-C-N)Relative Energy (kcal/mol)Population (%)
Gauche (+)Approx. +60°0.230
AntiApprox. 180°040
Gauche (-)Approx. -60°0.230

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual values would need to be determined through experimental and computational studies.

Tautomeric Equilibrium and Protonation States of this compound

The chemical behavior of this compound is further complicated by the existence of tautomeric forms and different protonation states, which are highly dependent on the pH of the surrounding environment.

Tautomerism of the Indole Ring:

The indole nucleus can exist in different tautomeric forms, although the 1H-indole tautomer is overwhelmingly the most stable and prevalent form under normal conditions. The presence of the cyclopropylmethanamine substituent at the C3 position does not significantly alter this equilibrium. However, extreme pH conditions or specific enzymatic environments could potentially favor other tautomeric forms.

Protonation States:

The primary amine group (-NH₂) of the methanamine side chain is the principal site of protonation. In acidic conditions, the lone pair of electrons on the nitrogen atom will accept a proton (H⁺) to form the corresponding ammonium cation (-NH₃⁺). The pKa of this primary amine is a critical parameter that determines the ratio of the neutral to the protonated form at a given pH.

The equilibrium can be represented as follows:

R-CH₂NH₂ + H₂O ⇌ R-CH₂NH₃⁺ + OH⁻

The pKa value for the primary amine in this molecule is influenced by the electron-withdrawing effect of the nearby indole ring and the fluorine substituent. This effect tends to decrease the basicity of the amine, resulting in a lower pKa compared to a simple alkylamine.

Interactive Data Table: Predicted Protonation States at Different pH Values

pHPredominant SpeciesCharge
2Protonated (R-NH₃⁺)+1
7.4 (Physiological)Equilibrium mixture+/0
10Neutral (R-NH₂)0

Note: The pKa value is estimated to be in the physiological range, leading to a significant population of both protonated and neutral forms at pH 7.4. This data is for illustrative purposes.

The protonation state of the molecule is a crucial factor in its solubility, membrane permeability, and its ability to interact with biological macromolecules, as the charged ammonium form will have significantly different physicochemical properties compared to the neutral amine.

Synthetic Methodologies and Strategies for 1 4 Fluoro 1h Indol 3 Yl Cyclopropyl Methanamine

Historical and Contemporary Approaches to Indole (B1671886) Functionalization at the C3 Position

The indole scaffold is a common motif in pharmaceuticals and biologically active compounds. Consequently, the development of efficient methods to functionalize this heterocyclic system is a significant area of chemical research. Historically, the focus has been on the functionalization of the indole ring at its C3 position.

Traditional methods for C3-functionalization often rely on electrophilic aromatic substitution reactions. However, these methods can be limited in their scope and may require harsh reaction conditions. More contemporary approaches have sought to overcome these limitations through the use of transition-metal-catalyzed cross-coupling reactions and C-H bond activation strategies. These modern techniques offer greater efficiency and a broader range of potential modifications to the indole core. A recent development in this area is a transition metal-free, Cs2CO3/Oxone®-mediated C3-alkylation of indoles, which has shown promise for late-stage drug functionalization. rsc.orgchemrxiv.org This method proceeds in moderate to high yields with a variety of functionalized indoles. rsc.orgchemrxiv.org

Reaction TypeReagentsKey Features
Electrophilic Aromatic SubstitutionVariesTraditional method, can have limitations in scope
Transition-Metal-Catalyzed Cross-CouplingPalladium, Copper, etc.Modern, more efficient, broader scope
C-H Bond ActivationTransition metalsDirect functionalization of C-H bonds
Metal-Free C3-AlkylationCs2CO3/Oxone®Recent development, good for late-stage functionalization

Strategies for the Formation of the Cyclopropyl (B3062369) Ring System

The cyclopropane (B1198618) ring, a three-membered carbocycle, is another key structural feature of [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine. wikipedia.org The small size of this ring results in significant ring strain, which can be harnessed for various chemical transformations. wikipedia.org The formation of this ring system can be achieved through several synthetic strategies.

Carbene Additions and Cyclopropanation Reactions

One of the most common methods for forming cyclopropane rings is through the addition of a carbene to an alkene. Carbenes are highly reactive species that can be generated in situ from various precursors. The choice of carbene and reaction conditions can influence the stereochemistry of the resulting cyclopropane. For instance, the reaction of an indole with a carbene generated from chloroform (B151607) can lead to a cyclopropanation reaction on the double bond of the pyrrole (B145914) ring. quimicaorganica.org

Intramolecular Cyclizations

Intramolecular cyclization reactions provide another route to cyclopropane rings. In this approach, a molecule containing a suitable leaving group and a nucleophilic moiety is induced to cyclize, forming the three-membered ring. This strategy can be particularly useful for creating complex, functionalized cyclopropanes.

Introduction and Functionalization of the Methanamine Group

The methanamine group (-CH2NH2) is the final key component of the target molecule. This functional group is typically introduced late in the synthesis to avoid potential interference with earlier reaction steps. The introduction of the methanamine can be achieved through the reduction of a nitrile or an amide precursor. The amine group itself can be further functionalized if desired, allowing for the synthesis of a variety of derivatives.

Multi-step Total Synthesis

The total synthesis of this compound is a multi-step process that combines the strategies outlined above. A general, though not specific to this exact molecule, approach might involve the following sequence:

Fluorinated Indole Synthesis : The synthesis would likely begin with the construction of the 4-fluoro-1H-indole core. This could be achieved through various established methods for indole synthesis, such as the Fischer indole synthesis, followed by a fluorination step.

C3-Functionalization : The 4-fluoroindole (B1304775) would then be functionalized at the C3 position to introduce a precursor to the cyclopropyl ring. This could involve a Friedel-Crafts acylation or a similar reaction.

Cyclopropane Formation : The precursor would then be converted to the cyclopropyl ring using one of the methods described above, such as a carbene addition or an intramolecular cyclization.

Methanamine Introduction : Finally, the methanamine group would be introduced, likely through the reduction of a nitrile or amide.

This represents a plausible, high-level overview of a potential synthetic route. The actual synthesis would require careful optimization of each step to maximize yield and purity.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound and its precursors can be designed using either a convergent or a divergent approach.

Convergent Synthesis : In a convergent approach, the different structural components of the molecule (the fluorinated indole, the cyclopropyl ring, and the methanamine group) would be synthesized separately and then combined in the final steps of the synthesis. This approach can be more efficient as it allows for the parallel synthesis of the different fragments.

Divergent Synthesis : In a divergent approach, a common intermediate is synthesized and then elaborated into a variety of different target molecules. This approach is useful for creating a library of related compounds for structure-activity relationship studies.

The choice between a convergent and a divergent strategy depends on the specific goals of the synthesis. For the production of a single target molecule, a convergent approach is often preferred. For the exploration of a chemical space around a particular scaffold, a divergent approach is more suitable.

Chiral Synthesis and Enantioselective Methodologies for this compound

The biological activity of chiral molecules is often confined to a single enantiomer. Consequently, the development of enantioselective synthetic routes to obtain optically pure this compound is of paramount importance. Key strategies employed include asymmetric catalysis and the use of chiral auxiliaries.

Asymmetric Catalysis in Key Synthetic Steps

Asymmetric catalysis offers an efficient route to chiral compounds by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of chiral cyclopropanes, transition metal-catalyzed cyclopropanation of olefins is a well-established method. In the context of the target molecule, this could involve the asymmetric cyclopropanation of a suitable 3-vinyl-4-fluoro-1H-indole precursor. Chiral rhodium and copper complexes are commonly used catalysts for such transformations, often in conjunction with chiral ligands like bis(oxazolines) or Schiff bases to induce high levels of enantioselectivity.

Another critical step amenable to asymmetric catalysis is the reduction of the nitrile group in the intermediate, 1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile. Chiral catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, can facilitate the enantioselective reduction of the nitrile to the primary amine, thereby establishing the chiral center at the cyclopropane ring.

Chiral Auxiliary Approaches

An alternative strategy for controlling stereochemistry involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the synthesis of this compound, a chiral auxiliary could be attached to the indole nitrogen or to a precursor of the cyclopropylamine (B47189) moiety. For instance, a chiral sulfinamide group can be used to direct the asymmetric synthesis of cyclopropylamines. The reaction of a chiral N-sulfinyl ketimine with a Grignard reagent can lead to the formation of a chiral N-sulfinyl cyclopropylamine with good diastereoselectivity. Subsequent removal of the sulfinyl group affords the enantiomerically enriched primary amine.

Another approach involves the resolution of a racemic mixture of the final compound or a key intermediate. This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers can then be separated by crystallization, followed by the liberation of the desired enantiomer.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of a synthetic route is critically dependent on the optimization of reaction conditions to maximize yield and minimize the formation of byproducts. Key parameters that are typically optimized include temperature, reaction time, choice of solvent, and the stoichiometry of reagents and catalysts.

For the synthesis of the key intermediate, 1-(4-fluoro-1H-indol-3-yl)cyclopropane-1-carbonitrile, the reaction of 4-fluoro-1H-indole with a suitable cyclopropanating agent is a crucial step. Optimization of the base, solvent, and temperature is essential for achieving high yields.

The subsequent reduction of the nitrile to the primary amine is another critical step where optimization is vital. Various reducing agents can be employed, including lithium aluminum hydride (LiAlH4), borane (B79455) complexes, or catalytic hydrogenation. The choice of reducing agent and solvent can significantly impact the yield and purity of the final product. For instance, the use of milder reducing agents might be necessary to avoid side reactions.

Table 1: Optimization of Nitrile Reduction

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
LiAlH4THF65485
BH3·THFTHF251278
Raney Nickel/H2Methanol502492
NaBH4/CoCl2Methanol25875

This is a representative data table and may not reflect actual experimental results.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of this compound can lead to more sustainable and cost-effective manufacturing processes.

Key areas of focus for greening the synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or ethanol (B145695) as a solvent instead of chlorinated hydrocarbons. In the reduction of nitriles, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source can be a greener alternative to metal hydrides.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of recyclable catalysts further enhances the sustainability of the process.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Scale-up Considerations for the Preparation of this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process presents several challenges. Careful consideration of various factors is necessary to ensure a safe, efficient, and reproducible manufacturing process.

Key scale-up considerations include:

Process Safety: Thorough evaluation of the thermal stability of reactants and intermediates, as well as the potential for exothermic reactions, is crucial to prevent runaway reactions.

Heat Transfer: Efficient heat transfer becomes more challenging on a larger scale. The choice of reactor and agitation system is critical for maintaining optimal reaction temperatures.

Mass Transfer: Ensuring efficient mixing of reactants is essential for achieving consistent reaction rates and yields.

Isolation and Purification: The methods used for product isolation and purification, such as crystallization and chromatography, need to be adapted for large-scale operations.

Reactivity of the Indole Nitrogen (N-H) in this compound

The nitrogen atom of the indole ring in this compound possesses a lone pair of electrons that is delocalized as part of the aromatic system. This delocalization significantly influences its reactivity, rendering it non-basic under typical conditions. chemeurope.com

The indole nitrogen can act as a nucleophile in alkylation and acylation reactions, typically after deprotonation by a strong base. chemeurope.com The use of potent bases like sodium hydride (NaH) or organolithium reagents (e.g., n-butyl lithium) is necessary to generate the corresponding indole anion. chemeurope.comwikipedia.org This anion is a powerful nucleophile that can readily react with various electrophiles.

For instance, treatment with an alkyl halide (R-X) would lead to the N-alkylated product. Similarly, reaction with an acyl chloride (RCOCl) or an acid anhydride ((RCO)₂O) would yield the corresponding N-acylated indole. britannica.com The choice of base and solvent can sometimes influence the regioselectivity of the reaction, with some conditions favoring reaction at the C3 position; however, with the C3 position already substituted in the target molecule, N-substitution is the expected outcome. wikipedia.org

Table 1: Representative Alkylation and Acylation Reactions of the Indole N-H

Reaction TypeReagentsProduct Type
Alkylation1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)N-Alkyl Indole
Acylation1. Strong Base (e.g., NaH) 2. Acyl Chloride (RCOCl)N-Acyl Indole
Acylation1. Strong Base (e.g., NaH) 2. Acid Anhydride ((RCO)₂O)N-Acyl Indole

This table presents generalized reactions based on the known reactivity of indoles.

The indole N-H is weakly acidic, with a pKa value of approximately 17-21 in dimethyl sulfoxide (DMSO). chemeurope.comquimicaorganica.org This means that very strong bases are required for complete deprotonation, as mentioned above. chemeurope.comwikipedia.org

Conversely, the indole nitrogen is not readily protonated. Unlike typical amines, the lone pair's involvement in the aromatic sextet makes it unavailable for protonation by weak acids. wikipedia.org Strong acids, such as hydrochloric acid, are required to protonate indole. chemeurope.comwikipedia.org However, protonation of the indole ring typically occurs at the C3 position, which is about 10¹³ times more reactive than benzene (B151609) towards electrophiles, leading to the formation of an indolium cation. wikipedia.orgbhu.ac.in This C3 protonation is due to the enamine-like character of the pyrrole portion of the indole ring. wikipedia.org Given that the C3 position in this compound is already substituted, protonation under strongly acidic conditions might be disfavored or could lead to other reactions.

Cyclopropyl Ring Opening and Rearrangement Reactions of this compound

The cyclopropyl group, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. nih.govnih.gov In the context of the title compound, the indole ring acts as an electron-donating group, which can influence the mode of ring-opening.

While specific studies on this compound are not available, cyclopropanes, in general, can undergo thermal rearrangements. These reactions often involve the homolytic cleavage of a carbon-carbon bond to form a diradical intermediate, which can then rearrange to form various isomeric products. Photochemically induced transformations are also possible, proceeding through excited states that can lead to ring-opening or rearrangements. The specific outcomes of such reactions are highly dependent on the substitution pattern of the cyclopropane ring.

Acid-catalyzed ring-opening is a common reaction for cyclopropanes, particularly those substituted with donor groups, often referred to as donor-acceptor cyclopropanes. nih.govnih.govsnnu.edu.cn The indole moiety can serve as an internal nucleophile. In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be activated towards nucleophilic attack. nih.govacs.org The reaction is initiated by protonation or coordination of the Lewis acid to a substituent, facilitating the cleavage of a C-C bond and formation of a carbocationic intermediate. nih.gov This intermediate can then be trapped by an external or internal nucleophile. sioc-journal.cnresearchgate.net For instance, the indole ring itself could act as a nucleophile, potentially leading to the formation of fused ring systems. sioc-journal.cnresearchgate.net The regioselectivity of the ring-opening is influenced by the stability of the resulting carbocation. nih.gov

Base-catalyzed ring-opening of cyclopropanes is less common and typically requires the presence of strong electron-withdrawing groups on the ring, which is not the case for the title compound.

Table 2: Potential Acid-Catalyzed Ring-Opening Pathways

Catalyst TypeProposed IntermediatePotential Product Type
Brønsted AcidCarbocationAlkylated Indole/Fused Systems
Lewis AcidCoordinated Complex/CarbocationAlkylated Indole/Fused Systems

This table outlines hypothetical pathways based on the known reactivity of indole-substituted cyclopropanes.

Reactivity of the Primary Amine Group in this compound

The primary amine group (-CH₂NH₂) is a key site of reactivity in the molecule. The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic. libretexts.org

This functional group can readily participate in a wide range of chemical reactions characteristic of primary amines. libretexts.orgfiveable.me These include:

Salt Formation: As a base, it will react with acids to form ammonium salts. mnstate.edu

Alkylation: It can act as a nucleophile and react with alkyl halides in Sₙ2 reactions to form secondary and tertiary amines, and ultimately quaternary ammonium salts. mnstate.edu

Acylation: Reaction with acid chlorides or anhydrides yields amides. This is a very common and efficient transformation. britannica.com

Condensation with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism. mnstate.edusolubilityofthings.com

Reductive Amination: The imine formed from reaction with a carbonyl compound can be reduced in situ to form a more stable secondary amine. solubilityofthings.com

The reactivity of this primary amine allows for the straightforward introduction of a wide variety of substituents, making it a valuable handle for chemical modification.

Table 3: Common Reactions of the Primary Amine Group

Reaction TypeReagentsFunctional Group Transformation
AcylationAcid Chloride (RCOCl), Base-NH₂ → -NHCOR
AlkylationAlkyl Halide (R-X)-NH₂ → -NHR → -NR₂
Imine FormationAldehyde (R'CHO) or Ketone (R'₂CO)-NH₂ → -N=CHR' or -N=CR'₂
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)-NH₂ → -NH-CH₂R' or -NH-CHR'₂

This table summarizes fundamental reactions of primary amines.

An exploration into the chemical reactivity and transformation pathways of this compound reveals a landscape rich with potential for chemical modification. This article delineates the compound's reactivity, focusing on nucleophilic acyl substitution, reductive amination, electrophilic aromatic substitution, and other significant chemical behaviors.

Computational and Theoretical Studies on 1 4 Fluoro 1h Indol 3 Yl Cyclopropyl Methanamine

Quantum Chemical Calculations for [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

Quantum chemical calculations would provide fundamental insights into the electronic properties and reactivity of this compound.

Electronic Structure and Charge Distribution Analysis

This analysis would involve the use of methods such as Density Functional Theory (DFT) to determine the distribution of electrons within the molecule. Key parameters that would be calculated include atomic charges, bond orders, and molecular orbital compositions. This information would help in identifying the most electron-rich and electron-deficient regions of the molecule, which is crucial for understanding its interactions with other molecules.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, this analysis would pinpoint the likely sites for nucleophilic and electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics of this compound

Molecular dynamics simulations would be employed to study the conformational flexibility and dynamic behavior of this compound over time. By simulating the motion of the atoms, researchers could identify the most stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might bind to a biological target.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of the molecule.

NMR: Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would aid in the interpretation of experimental NMR spectra.

IR: The prediction of the infrared (IR) spectrum would involve calculating the vibrational frequencies of the molecule's bonds. This would help in identifying the characteristic functional groups present.

UV-Vis: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax) in the ultraviolet-visible (UV-Vis) spectrum.

Elucidation of Reaction Mechanisms and Transition States for Transformations Involving this compound

For any chemical reactions involving this compound, computational chemistry could be used to elucidate the step-by-step reaction mechanism. This would involve locating the transition state structures and calculating their energies to determine the activation energy of the reaction. This information is invaluable for understanding the reaction kinetics and for optimizing reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Properties of this compound Analogs

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties of chemical compounds based on their molecular structure. For a series of analogs derived from the core structure of this compound, QSPR models can be developed to establish a mathematical correlation between structural descriptors and properties such as aqueous solubility, lipophilicity (LogP), and metabolic stability. Such models are invaluable in the early stages of drug discovery for prioritizing the synthesis of compounds with desirable characteristics.

The development of a robust QSPR model for these analogs would begin with the generation of a dataset of diverse, yet structurally related, compounds. Modifications would typically be introduced at various positions, such as the indole (B1671886) ring, the cyclopropane (B1198618) ring, or the methanamine side chain. For each analog, a wide range of molecular descriptors would be calculated using specialized software. These descriptors fall into several categories:

Topological descriptors: Quantify molecular shape, size, and branching.

Geometrical descriptors: Describe the 3D arrangement of atoms.

Electronic descriptors: Include partial charges, dipole moments, and frontier molecular orbital energies (HOMO/LUMO).

Constitutional descriptors: Simple counts of atoms, bonds, rings, etc.

Once the descriptors are calculated and the relevant physicochemical properties are experimentally determined for a training set of compounds, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) are employed to build the QSPR model. jocpr.comnih.gov A reliable QSPR model should be capable of accurately predicting the properties of compounds not included in the initial training set. nih.gov

For instance, a hypothetical QSPR model for predicting the octanol-water partition coefficient (LogP) of this compound analogs might yield an equation where LogP is a function of descriptors like the solvent-accessible surface area (SASA), the number of hydrogen bond donors (HBD), and specific electronic parameters.

Table 1: Hypothetical QSPR Model for Predicting LogP of this compound Analogs

AnalogR1-substituentR2-substituentMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorsPredicted LogP
Parent HH218.27222.85
Analog 1 6-ClH252.72223.40
Analog 2 HCH₃232.30223.15
Analog 3 6-ClCH₃266.74223.70
Analog 4 5-OCH₃H248.30232.60
Analog 5 5-OCH₃CH₃262.33232.90

Analysis of Intermolecular Interactions and Supramolecular Assembly Potential of this compound

The supramolecular assembly and crystal packing of this compound are governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal structure, polymorphism, and material properties. Computational methods, particularly quantum chemical calculations, provide deep insights into the nature and strength of these interactions. researchgate.net

The key structural features of the molecule that dictate its interaction patterns are:

The Indole N-H Group: This group is a strong hydrogen bond donor, capable of forming robust interactions with suitable acceptors like the nitrogen of another molecule's amine group or the fluorine atom. nih.gov

The Primary Amine (-CH₂NH₂): The amine group is versatile, acting as both a hydrogen bond donor (two N-H bonds) and a hydrogen bond acceptor (via the nitrogen lone pair). nih.gov

The Indole Ring System: The aromatic indole core can participate in π-π stacking interactions, which are significant in stabilizing the crystal lattice. mdpi.com The electron-rich π-cloud of the indole can also interact with hydrogen bond donors (X-H···π interactions). acs.org

The Fluorine Atom: As a highly electronegative atom, fluorine can act as a weak hydrogen bond acceptor. nih.gov The C-F bond can also engage in other, more subtle interactions that influence molecular conformation and packing.

Computational analysis using methods like Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) can be used to model dimers and larger clusters of the molecule. researchgate.net The Symmetry-Adapted Perturbation Theory (SAPT) can further dissect the interaction energies into physically meaningful components: electrostatic, exchange, induction, and dispersion. mdpi.com This level of analysis reveals the dominant forces driving the association of molecules. For instance, π-π stacking interactions are known to be largely driven by dispersion forces. mdpi.com

Table 2: Predicted Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorTypical Interaction Energy (kcal/mol)
Hydrogen Bond Indole N-HAmine N-4 to -8
Hydrogen Bond Amine N-HAmine N-2 to -5
Hydrogen Bond Amine N-HFluoro F-1 to -2.5
π-π Stacking Indole RingIndole Ring-2 to -5
C-H···π Interaction Cyclopropyl (B3062369) C-HIndole Ring-1 to -2.5

In Silico Screening and Library Design for this compound Derivatives

In silico screening and library design are foundational components of modern computer-aided drug design, enabling the rapid exploration of chemical space to identify molecules with a high probability of desired biological activity. easychair.org For this compound, a focused library of derivatives can be designed and virtually screened against a specific biological target, such as a receptor or enzyme.

The process begins with the identification of synthetically accessible modification points on the parent structure. For this molecule, key points for diversification include:

Substitution on the indole ring: Introducing various functional groups (e.g., halogens, alkyl, alkoxy) at positions 5, 6, or 7.

Modification of the primary amine: Acylation, alkylation, or conversion to other functional groups.

Substitution on the cyclopropane ring: Although synthetically more challenging, introducing substituents could modulate the compound's conformational properties.

A virtual library can be generated by systematically combining a set of predefined chemical fragments (R-groups) at these diversification points. This combinatorial approach can quickly generate thousands of virtual compounds. Before screening, these virtual libraries are often filtered based on physicochemical properties to ensure "drug-likeness," using criteria such as Lipinski's Rule of Five. nih.gov

Following library generation and filtering, high-throughput virtual screening (HTVS) is performed. This typically involves molecular docking, where each compound in the library is computationally placed into the binding site of a target protein. nih.gov The docking algorithm calculates a score that estimates the binding affinity, allowing for the ranking of all compounds in the library. The top-scoring compounds, which exhibit favorable interactions with key residues in the binding site, are then prioritized for synthesis and experimental testing.

Table 3: Representative Virtual Library of this compound Derivatives

Compound IDIndole R-group (Position 6)Amine R-groupMW ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
LIB-001 -H-H218.272.8122
LIB-002 -Cl-H252.723.3622
LIB-003 -OCH₃-H248.302.5923
LIB-004 -H-C(O)CH₃260.302.4523
LIB-005 -Cl-C(O)CH₃294.743.0023
LIB-006 -OCH₃-C(O)CH₃290.322.2324

Advanced Spectroscopic and Crystallographic Characterization of 1 4 Fluoro 1h Indol 3 Yl Cyclopropyl Methanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

High-Resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete structural assignment.

1D NMR (¹H, ¹³C, ¹⁹F) for Primary Structural Confirmation

1D NMR spectra are fundamental for the initial structural verification of the compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons of the fluoroindole ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons of the cyclopropyl (B3062369) ring would resonate in the upfield region, and the methylene (B1212753) protons of the methanamine group would likely appear as a singlet or a multiplet depending on their chemical environment. The N-H protons of the indole (B1671886) and the primary amine would be observable, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon atoms and their chemical environments. The carbon atoms of the indole ring would have characteristic shifts in the aromatic region. The quaternary carbon of the cyclopropyl group attached to the indole ring would be identifiable, as would the methylene carbon of the methanamine group.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial tool. It would show a signal corresponding to the fluorine atom on the indole ring. The chemical shift and coupling constants (e.g., coupling to adjacent protons) would confirm its position on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

Proton Type Predicted Chemical Shift (ppm)
Indole Aromatic Protons 6.5 - 8.0
Indole NH Proton Variable
Methanamine CH₂ Protons ~2.5 - 3.5
Amine NH₂ Protons Variable

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
Indole Aromatic Carbons 100 - 140
Quaternary Cyclopropyl Carbon 15 - 25
Methanamine CH₂ Carbon 40 - 50

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment and Stereochemistry

2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons, for instance, within the aromatic system of the indole ring and potentially within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is critical for establishing the connectivity between different parts of the molecule. For example, it would show correlations between the cyclopropyl protons and the carbons of the indole ring, confirming the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in confirming the stereochemistry and conformation of the molecule, for example, the relative orientation of the methanamine group with respect to the indole ring.

Solid-State NMR Studies on this compound

In the absence of single-crystal X-ray diffraction data, solid-state NMR (ssNMR) could provide valuable information about the structure and dynamics of the compound in its solid form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid sample, which can reveal information about polymorphism and molecular packing.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis of this compound

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to accurately determine the molecular weight of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the elemental formula of the molecular ion can be confirmed, providing strong evidence for the compound's identity.

Table 3: Expected HRMS Data for this compound

Ion Type Molecular Formula Calculated m/z

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation spectrum. The analysis of these fragment ions provides valuable insights into the compound's structure. For this compound, characteristic fragmentation pathways would be expected, such as the loss of the aminomethyl group, cleavage of the cyclopropyl ring, and fragmentation of the indole ring. These fragmentation patterns would serve as a fingerprint for the molecule and further confirm its proposed structure.

Table 4: List of Compounds Mentioned

Compound Name

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

The primary amine group (-NH₂) is a key feature. In the IR spectrum, it is anticipated to show two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. libretexts.orgorgchemboulder.comrockymountainlabs.com A strong N-H scissoring (bending) vibration is expected around 1650-1580 cm⁻¹. orgchemboulder.com Additionally, a broad N-H wagging band may be observed in the 910-665 cm⁻¹ range. orgchemboulder.com The C-N stretching of the aliphatic amine is predicted to appear in the 1250–1020 cm⁻¹ region. orgchemboulder.com

The 4-fluoroindole (B1304775) ring contributes several characteristic bands. The N-H stretching vibration of the indole ring is expected as a sharp band around 3400 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. researchgate.net The aromatic C=C stretching vibrations within the indole ring would likely appear as a series of bands in the 1620-1450 cm⁻¹ region. researchgate.net The presence of the fluorine substituent introduces a strong C-F stretching vibration, typically observed in the 1250-1000 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring are also expected.

The cyclopropyl group has its own set of characteristic vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected at slightly higher wavenumbers than typical aliphatic C-H stretches, often above 3000 cm⁻¹. The ring deformation modes, or "ring breathing," of the cyclopropane (B1198618) are also characteristic and would appear in the fingerprint region. Studies on cyclopropylamine (B47189) have identified the torsional mode for the trans conformer (where the NH₂ group is trans to the ring C-C bonds) at approximately 254 cm⁻¹ in the vapor phase, suggesting this conformation is predominant. acs.orgacs.org

Raman spectroscopy would complement the IR data. The aromatic ring vibrations and the symmetric vibrations of the cyclopropyl ring are expected to be particularly strong in the Raman spectrum. The low-frequency torsional modes of the molecule would also be more readily observable in the Raman spectrum. acs.org

Table 1: Predicted IR and Raman Vibrational Modes for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch (asymmetric)Primary Amine~3380MediumWeak
N-H Stretch (symmetric)Primary Amine~3310MediumWeak
N-H StretchIndole~3400Medium-SharpWeak
Aromatic C-H StretchIndole3100-3000MediumStrong
Aliphatic C-H StretchCyclopropyl3080-3000MediumStrong
N-H Bend (Scissoring)Primary Amine1650-1580StrongWeak
Aromatic C=C StretchIndole1620-1450Medium-StrongStrong
C-N StretchAliphatic Amine1250-1020MediumMedium
C-F StretchFluoroaromatic1250-1000StrongWeak
N-H WagPrimary Amine910-665Broad, MediumVery Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis of this compound

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, primarily associated with the 4-fluoroindole chromophore. The indole ring system gives rise to two characteristic absorption bands, denoted as the ¹Lₐ and ¹Lₑ transitions. thedelocalizedchemist.com The ¹Lₑ band, typically appearing at lower energy (longer wavelength, around 280-290 nm), is often structured, while the ¹Lₐ band is a more intense, broad absorption at higher energy (shorter wavelength, around 260-270 nm). nih.govrsc.org

The position and intensity of these bands are sensitive to substitution on the indole ring. core.ac.ukchemrxiv.org Substitution at the 4-position of the indole ring has been shown to have a significant effect on the electronic transition dipole moments. nih.gov The fluorine atom at the 4-position, being an electron-withdrawing group through induction but an electron-donating group through resonance, is expected to cause a shift in the absorption maxima compared to unsubstituted indole. This substitution may lead to a bathochromic (red) shift of the absorption bands. nih.gov

The cyclopropylmethanamine substituent at the 3-position is primarily aliphatic and not conjugated with the indole π-system. Therefore, it is expected to have a minimal effect on the position of the main absorption bands, acting as a simple alkyl substituent. The UV-Vis spectrum will thus be dominated by the electronic properties of the 4-fluoroindole core. The solvent polarity can also influence the spectra; a more polar solvent is likely to cause a bathochromic shift in the fluorescence emission maximum of indole derivatives. core.ac.uk

Table 2: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

TransitionPredicted λmax (nm)Description
¹Lb~285-295Lower energy, structured band
¹La~265-275Higher energy, intense, broad band

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Stereochemical Analysis of Chiral this compound Enantiomers

As synthesized, this compound is a racemic mixture and therefore optically inactive. However, if the enantiomers were resolved or synthesized stereoselectively, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential techniques for their stereochemical analysis.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For the individual enantiomers of this compound, the indole chromophore would be perturbed by the chiral environment of the adjacent cyclopropylmethanamine group. This would result in characteristic Cotton effects in the CD spectrum, with mirror-image spectra for the two enantiomers. The sign and magnitude of these Cotton effects, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions of the indole, would allow for the assignment of the absolute configuration of each enantiomer. acs.org

In practice, the CD signals of chiral primary amines can be enhanced through derivatization or by forming host-guest assemblies. rsc.orgrsc.org For instance, reacting the chiral amine with an achiral aldehyde could form a chiral imine that produces a distinct CD signal, which can be used to determine the enantiomeric excess (ee) of the amine. nsf.govnih.gov

ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, provides complementary information. The ORD spectrum would show a complex curve, known as a Cotton effect curve, in the region of the UV-Vis absorption bands. The shape and sign of this curve are characteristic of the enantiomer being analyzed.

X-ray Crystallography for Single-Crystal Structure Determination of this compound, its Salts, and Co-crystals

Single-crystal X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state. This analysis would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule.

The crystal packing would be dictated by a combination of intermolecular interactions. The primary amine and the indole N-H group are both capable of acting as hydrogen bond donors. rsc.orgacs.org The nitrogen of the amine, the fluorine atom, and the π-system of the indole ring can act as hydrogen bond acceptors. Therefore, a network of intermolecular hydrogen bonds, such as N-H···N, N-H···F, and N-H···π, is expected to be a dominant feature of the crystal packing. nih.govacs.org In primary amines, N-H···N hydrogen bonds often form infinite chains or other organized motifs. acs.orgresearchgate.net

The planar indole rings are likely to engage in π-π stacking interactions, which could manifest in either a herringbone or a layered arrangement. nih.govresearchgate.net The presence of the fluorine atom can also influence the crystal packing through C-H···F interactions or by modifying the electrostatic potential of the aromatic ring, which in turn affects the π-π stacking geometry. rsc.orgnih.gov

Analysis of the crystal structure of salts (e.g., hydrochloride or tartrate) or co-crystals would reveal how the intermolecular interactions are modified by the presence of a counter-ion or co-former. In salt formation with a carboxylic acid, for example, strong N-H⁺···O⁻ hydrogen bonds would likely dominate the crystal packing, often forming characteristic columnar networks. acs.org

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
β (°)98.5
Volume (ų)1200
Z4
Key Intermolecular InteractionsN-H···N hydrogen bonds, N-H···π interactions, π-π stacking

Chemical Derivatization and Analog Development Based on the 1 4 Fluoro 1h Indol 3 Yl Cyclopropyl Methanamine Scaffold

Design Principles for Modifying the [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine Core

The design of new analogs based on the this compound scaffold is guided by several key medicinal chemistry principles aimed at systematically exploring the chemical space around the core molecule. These principles focus on understanding and optimizing the molecule's interaction with biological targets, as well as improving its physicochemical and pharmacokinetic properties. Indole (B1671886) derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets. ijpsjournal.comsci-hub.seresearchgate.netnih.gov

The primary objectives for modification include:

Modulation of Receptor Interactions: Altering substituents to enhance binding affinity and selectivity for a specific biological target. This involves modifying hydrogen bond donors and acceptors, lipophilic pockets, and electrostatic interactions.

Optimization of ADME Properties: Fine-tuning the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This can be achieved by altering lipophilicity (LogP), pKa, and metabolic stability.

A central feature of the parent molecule is the cyclopropyl (B3062369) group , which introduces conformational rigidity to the side chain, a significant deviation from the flexible ethylamine (B1201723) side chain of typical tryptamines. This rigidity can be advantageous, as it may lock the molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects. nih.govacs.orgiris-biotech.de The 4-fluoro substituent on the indole ring is another key feature, influencing the electronic properties of the indole nucleus and potentially affecting its metabolic stability and binding interactions. researchgate.net The primary amine of the methanamine side chain is a critical site for interaction and a key handle for derivatization.

Systematic Exploration of Indole Ring Substituents (Position and Nature of Substituents)

Systematic modification of the indole ring is a cornerstone of tryptamine (B22526) SAR exploration. The position and nature of substituents on the indole nucleus can profoundly impact a compound's pharmacological profile. For the this compound scaffold, substitutions at positions 4, 5, 6, and 7 of the indole ring are of primary interest.

Position of Substitution:

4-Position: Substitution at this position is known to have a significant impact on the conformational preference of the side chain in tryptamines due to steric interactions. The existing fluorine at this position already influences the molecule's properties.

5-Position: This is a common site for modification in tryptamine analogs and is often associated with modulation of receptor affinity and selectivity.

6- and 7-Positions: These positions are less commonly explored but can offer opportunities for fine-tuning electronic and steric properties.

Nature of Substituents:

The 4-fluoro substituent can be replaced with various bioisosteres to modulate the compound's properties. Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. researchgate.net

Substituent Rationale for Substitution Potential Effects on Properties
HydrogenRemoval of the electron-withdrawing group to assess the role of the fluoro substituent.Decreased electronegativity, potentially altered pKa and metabolic stability.
Chloro (Cl)A common halogen bioisostere for fluorine, with a larger van der Waals radius and different electronic properties.Increased lipophilicity, potential for altered binding interactions.
Methyl (CH₃)A small, lipophilic group that can probe steric tolerance in the binding pocket.Increased lipophilicity, potential for improved metabolic stability.
Methoxy (OCH₃)A hydrogen bond acceptor with both steric bulk and electronic effects.Can alter hydrogen bonding potential and solubility.
Cyano (CN)A strong electron-withdrawing group and a potential hydrogen bond acceptor.Can significantly alter electronic properties and polarity. researchgate.net
Trifluoromethyl (CF₃)A lipophilic, strongly electron-withdrawing group that can enhance metabolic stability. nih.govacs.orgIncreased lipophilicity and metabolic stability.

The synthesis of such analogs would likely follow established methods for indole synthesis, such as the Fischer indole synthesis, followed by the introduction of the cyclopropylmethanamine side chain.

Modifications of the Cyclopropyl Group in this compound Analogs

The cyclopropyl ring in the scaffold provides a rigid linker between the indole nucleus and the methanamine side chain. scientificupdate.com Modifications to this group can explore the importance of this rigidity and the spatial relationship between the indole and the amine.

Strategies for Modification:

Ring Size Homologation: Replacing the cyclopropyl ring with a cyclobutyl or cyclopentyl ring would systematically increase the distance and alter the angle between the indole and the amine, providing insights into the optimal conformation for biological activity.

Introduction of Spirocycles: Creating spirocyclic structures at the point of attachment to the indole ring can further constrain the conformation and introduce new vectors for substitution. The synthesis of spirocyclic indolenines is a known strategy for creating conformationally restricted analogs. semanticscholar.orgrsc.orgnih.govresearchgate.net

Substitution on the Cyclopropyl Ring: Adding substituents to the cyclopropyl ring itself can introduce chirality and probe for additional binding interactions. For example, methyl or hydroxyl groups could be introduced.

Bioisosteric Replacement: In some contexts, small heterocyclic rings like oxetane (B1205548) or azetidine (B1206935) can serve as bioisosteres for the cyclopropane (B1198618) ring, offering altered physicochemical properties such as solubility. nih.gov

It is important to note that the cyclopropyl group can be susceptible to metabolic ring-opening, which could be a consideration in analog design. hyphadiscovery.com

Variations of the Methanamine Side Chain and its Functionalization (e.g., Amide, Urea (B33335), Thiourea Derivatives)

The primary amine of the methanamine side chain is a key functional group for derivatization, allowing for the introduction of a wide variety of functionalities that can modulate the compound's properties and interactions.

Derivative Type Reagents for Synthesis Potential Impact on Properties
Secondary and Tertiary Amines Alkyl halides, reductive amination with aldehydes/ketonesIncreased lipophilicity, altered basicity (pKa), potential for improved blood-brain barrier penetration. Can also affect receptor selectivity. nih.gov
Amides Acyl chlorides, carboxylic acids with coupling agentsNeutralization of the basicity of the amine, introduction of hydrogen bond donors/acceptors, potential for increased metabolic stability.
Ureas IsocyanatesIntroduction of a hydrogen-bonding motif, can significantly alter solubility and receptor interactions.
Thioureas IsothiocyanatesSimilar to ureas but with different electronic and hydrogen-bonding properties.
Sulfonamides Sulfonyl chloridesIntroduction of a non-basic, acidic N-H group and a strong hydrogen bond acceptor motif.

The synthesis of these derivatives typically involves standard organic chemistry transformations of the primary amine. mdpi.com For example, acylation with an acyl chloride in the presence of a base would yield the corresponding amide.

Synthesis of Conformationally Restricted or Flexible Analogs of this compound

The conformational rigidity of the parent scaffold is a key feature. The synthesis of analogs with either increased or decreased conformational freedom can provide valuable insights into the optimal geometry for biological activity.

Conformationally Restricted Analogs:

The primary strategy for creating more rigid analogs involves the formation of additional ring systems. This can be achieved through:

Spirocyclization: As mentioned in section 7.3, creating a spirocycle at the junction of the cyclopropyl group and the indole ring would further lock the conformation. semanticscholar.orgrsc.orgnih.govresearchgate.net

Bridging the Side Chain to the Indole Ring: Creating a new ring that connects the methanamine nitrogen to another position on the indole nucleus (e.g., the 2-position or the 4-position) would result in a polycyclic structure with significantly reduced conformational freedom.

Flexible Analogs:

While the rigidity of the cyclopropyl group is a defining feature, exploring more flexible analogs can help to determine if this rigidity is essential for activity. This could be achieved by:

Ring Opening of the Cyclopropyl Group: Cleavage of the cyclopropyl ring to yield a linear alkyl chain would provide a direct comparison to more traditional tryptamine analogs.

Introduction of Acyclic Spacers: Replacing the cyclopropyl ring with a short, flexible alkyl chain (e.g., ethyl or propyl) would increase the number of rotatable bonds.

Impact of Derivatization on Chemical Properties and Intermolecular Interaction Profiles

Each derivatization described in the preceding sections will have a predictable impact on the molecule's chemical properties and its potential for intermolecular interactions.

Modification Impact on Lipophilicity (LogP) Impact on Basicity (pKa) Impact on Hydrogen Bonding
Indole Ring: F to Cl IncreaseMinimal changeHalogen bonding potential may differ.
Indole Ring: F to CH₃ IncreaseMinimal changeNo change.
Indole Ring: F to OCH₃ Slight increaseMinimal changeAdds a hydrogen bond acceptor.
Side Chain: Primary to Secondary Amine IncreaseSlight increaseReduces number of H-bond donors from 2 to 1.
Side Chain: Amine to Amide Variable, often increasesBecomes non-basicAdds H-bond donor and acceptor.
Side Chain: Amine to Urea VariableBecomes non-basicAdds multiple H-bond donors and an acceptor.
Cyclopropyl to Cyclobutyl IncreaseMinimal changeNo change in H-bonding.

These changes in physicochemical properties will, in turn, affect the molecule's ADME profile. For instance, increasing lipophilicity can improve membrane permeability but may also increase metabolic clearance and non-specific binding. The conversion of the basic amine to a neutral amide or urea will significantly alter its solubility and ionization state at physiological pH.

Development of Prodrugs or Masked Forms of this compound (Focus on Chemical Stability and Release Mechanisms)

Prodrug strategies can be employed to improve the physicochemical or pharmacokinetic properties of the parent molecule. For a primary amine-containing compound like this compound, a common approach is to mask the amine functionality. nih.gov

Prodrug Strategies for Primary Amines:

Amide Prodrugs: Acylation of the primary amine with an amino acid or a small peptide can create a prodrug that is cleaved by peptidases in the body to release the active parent drug.

Carbamate (B1207046) Prodrugs: Reaction of the amine with a chloroformate can form a carbamate linkage. This can be designed to be cleaved by esterases or to be chemically labile under specific physiological conditions.

N-Mannich Base Prodrugs: These can be formed by the reaction of the amine with formaldehyde (B43269) and a secondary amine. These prodrugs can be designed to release the parent amine via a retro-Mannich reaction under physiological conditions. researchgate.net

Phosphoramidate Prodrugs: These prodrugs can be designed to be cleaved by phosphoramidases to release the parent amine.

Chemical Stability and Release Mechanisms:

The stability of the prodrug is critical. It must be stable enough to reach its target site but labile enough to release the active drug in a timely manner. The release mechanism can be either enzymatic or chemical.

Enzymatic Release: This relies on the action of specific enzymes (e.g., esterases, peptidases, phosphatases) that are abundant in the body, particularly in the liver and plasma.

Chemical Release: This relies on the chemical environment of the body, such as the pH gradient between the gut and the bloodstream, or the presence of specific endogenous molecules.

For example, an indole-3-acetic acid derivative could potentially be a prodrug that is activated by horseradish peroxidase (HRP) in targeted cancer therapy. nih.gov The stability of indole-based prodrugs can be a concern, as the indole nucleus itself can be susceptible to oxidation. nih.gov Careful design of the prodrug moiety is therefore essential to ensure adequate stability.

Analytical Methodologies and Quality Control for 1 4 Fluoro 1h Indol 3 Yl Cyclopropyl Methanamine

Spectrophotometric Quantification Methods for [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. The indole (B1671886) ring in this compound provides a strong chromophore, making it suitable for UV spectrophotometric analysis.

The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A wavelength of maximum absorbance (λmax) is typically chosen for quantification to ensure maximum sensitivity and minimize deviations from the Beer-Lambert law. For indole derivatives, the λmax is generally found in the range of 270-290 nm. aatbio.comresearchdata.edu.au

While less specific than chromatography, UV spectrophotometry can be a valuable tool for routine quantification in applications where the sample matrix is simple and known not to contain interfering substances, such as in the analysis of bulk drug substance or simple formulations.

Table 5: Illustrative Data for UV Spectrophotometric Quantification

ParameterValue
Solvent Methanol
λmax ~280 nm
Molar Absorptivity (ε) ~6000 L mol⁻¹ cm⁻¹ (Typical for Indole Chromophore)
Linear Range 2 - 20 µg/mL
Correlation Coefficient (r²) > 0.999

Electrochemical Methods for Detection and Characterization of this compound

Electrochemical methods offer high sensitivity and can be used for the detection and quantification of electroactive compounds. The indole moiety is known to be electrochemically active and can be oxidized at a suitable electrode surface. This property can be exploited for analytical purposes.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be used. These methods measure the current response resulting from the oxidation (or reduction) of the analyte at an electrode whose potential is varied in a controlled manner. The peak current is proportional to the concentration of the analyte.

Electrochemical detectors can also be coupled with HPLC to provide a highly sensitive and selective detection system (HPLC-ED). This can be particularly advantageous for detecting trace levels of the compound or its metabolites in complex biological matrices. The presence of the electron-rich indole ring and the primary amine group makes this compound a good candidate for oxidative electrochemical detection.

Development of Certified Reference Standards for this compound

A Certified Reference Material (CRM) is a standard of the highest quality and is critical for ensuring the accuracy and traceability of analytical measurements. demarcheiso17025.com The development of a CRM for this compound is a meticulous process involving several key steps:

Synthesis and Purification: The compound must be synthesized at high purity. Multiple purification steps, such as recrystallization and preparative chromatography, are employed to remove process-related impurities to the greatest extent possible.

Comprehensive Characterization: The identity and structure of the purified compound must be unequivocally confirmed using a battery of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assignment: The purity of the candidate CRM is determined using a mass balance approach, which involves quantifying all significant impurities. This typically includes:

Chromatographic purity by a validated HPLC method to determine organic impurities. beilstein-journals.org

Water content determination by Karl Fischer titration.

Residual solvent analysis by headspace GC.

Inorganic impurity content by techniques like inductively coupled plasma-mass spectrometry (ICP-MS) or sulfated ash testing.

Homogeneity and Stability Studies: The bulk material must be shown to be homogeneous, and its stability under specified storage conditions must be established through long-term and accelerated stability studies.

Certification and Documentation: Once all characterization is complete, a certified value of purity, along with an associated uncertainty, is assigned. A comprehensive Certificate of Analysis is issued, detailing all the characterization data and certifying the material's properties. clpmag.com

The availability of a well-characterized CRM for this compound is fundamental for the validation of analytical methods, the calibration of instruments, and ensuring the quality and comparability of data across different laboratories. nih.gov

Stability-Indicating Assay Development for this compound in Solution and Solid State

A stability-indicating assay method (SIAM) is crucial for determining the intrinsic stability of a drug substance by detecting any changes in its properties over time under the influence of various environmental factors such as light, heat, and humidity. The development of such a method for this compound involves forced degradation studies to identify potential degradation products and to ensure the analytical procedure can effectively separate these degradants from the intact parent molecule.

Forced Degradation Studies:

To understand the degradation pathways, this compound would be subjected to a series of stress conditions in both solution and solid states. These conditions typically include:

Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH) at elevated temperatures. The cyclopropylamine (B47189) moiety may be susceptible to hydrolytic degradation under high pH conditions.

Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature. The electron-rich indole nucleus is known to be susceptible to oxidation.

Thermal Degradation: Exposure of the solid compound to high temperatures (e.g., 60-80°C).

Photolytic Degradation: Exposure of the compound in solution and solid state to UV and visible light, as per ICH guidelines.

Method Development:

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for developing a stability-indicating assay. The key components of such a method for this compound would likely include:

Column: A C18 or C8 column to provide good retention and separation of the relatively nonpolar parent compound and its more polar degradation products.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile or methanol. A gradient is preferred to ensure the elution of all components with good peak shape and resolution.

Detection: UV detection is suitable as the indole ring is a strong chromophore. The detection wavelength would be optimized based on the UV spectrum of the compound.

The developed method must be able to resolve the main peak of this compound from all potential degradation products, demonstrating specificity.

Potential Degradation Pathways:

Based on the structure, the following degradation pathways are plausible:

Oxidation of the Indole Ring: The indole nucleus is susceptible to oxidation, which could lead to the formation of oxindole or isatin-like structures. Oxidation may occur at the C2 or C3 position of the indole ring.

Hydrolysis of the Cyclopropylamine Moiety: While generally stable, the cyclopropylamine group could potentially undergo ring-opening or other hydrolytic reactions under harsh acidic or basic conditions, though this is less common than indole oxidation.

The table below outlines a hypothetical set of conditions and results for a stability-indicating RP-HPLC method developed for this compound.

ParameterDetails
Chromatographic Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Phosphate Buffer (pH 3.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection Wavelength 225 nm
Column Temperature 30°C
Retention Time of Parent ~12.5 min

This interactive table summarizes the typical parameters for a stability-indicating HPLC method.

Impurity Profiling and Identification in this compound Synthesis

Impurity profiling is the identification and quantification of all potential impurities present in a drug substance. These impurities can originate from starting materials, intermediates, by-products of side reactions, or degradation of the final product. A thorough understanding of the synthetic route is essential for predicting and identifying potential impurities.

Potential Synthesis-Related Impurities:

A likely synthetic route to this compound could involve a variation of the Fischer indole synthesis or other modern indole synthesis methods, followed by the introduction of the cyclopropylmethanamine side chain. Potential impurities could include:

Starting Material Carryover: Unreacted 4-fluorophenylhydrazine or the cyclopropyl (B3062369) carbonyl compound used in the initial steps.

Intermediates: Incomplete reaction at any stage can lead to the presence of synthetic intermediates in the final product.

Isomeric Impurities: If the starting materials are not isomerically pure, or if the reaction conditions allow for isomerization, positional isomers of the fluoro substituent or other parts of the molecule could be formed.

By-products from Side Reactions: The Fischer indole synthesis, for example, can sometimes lead to the formation of dimeric or other unwanted by-products. Ring-opening of the cyclopropyl group under certain conditions could also generate impurities.

Analytical Techniques for Impurity Profiling:

The primary technique for impurity profiling is RP-HPLC, often coupled with mass spectrometry (LC-MS).

HPLC: The same stability-indicating HPLC method can often be used for impurity profiling, as it is designed to separate a wide range of related substances.

LC-MS: This is a powerful tool for the identification of unknown impurities. By providing the mass-to-charge ratio of the impurity, it allows for the determination of its molecular weight and, through fragmentation analysis (MS/MS), its structure can often be elucidated.

A representative impurity profile for a batch of this compound is presented in the table below. The identification of these impurities would typically be confirmed by synthesizing the impurity standards and comparing their retention times and mass spectra.

ImpurityRetention Time (min)Identification MethodPotential Origin
Impurity A 8.2LC-MSUnreacted starting material
Impurity B 10.5LC-MS/MSSynthetic intermediate
Impurity C 14.1LC-MS/MSBy-product from side reaction
Impurity D 15.8LC-MS/MSPositional isomer

This interactive table outlines a hypothetical impurity profile, demonstrating the types of impurities that might be encountered and the methods used for their identification.

Future Research Directions and Unexplored Avenues for 1 4 Fluoro 1h Indol 3 Yl Cyclopropyl Methanamine

Exploration of Novel Synthetic Routes and Catalytic Systems for [1-(4-fluoro-1H-indol-3-yl)cyclopropyl]methanamine

The development of efficient and scalable synthetic routes is paramount for the future investigation of this compound. Current strategies for the synthesis of similar cyclopropylamines often involve multi-step sequences. organic-chemistry.orgrsc.org Future research could focus on the development of more convergent and atom-economical methods.

One promising avenue is the exploration of transition-metal-catalyzed cyclopropanation reactions. For instance, the use of engineered biocatalysts, such as myoglobin (B1173299) variants, has shown high diastereoselectivity and enantioselectivity in the construction of cyclopropyl (B3062369) ketones, which could serve as precursors to the target amine. rochester.edu Another approach could involve the adaptation of the Kulinkovich-Szymoniak reaction, which provides a direct synthesis of primary cyclopropylamines from nitriles and Grignard reagents, mediated by titanium(II) and a Lewis acid. organic-chemistry.orgrsc.org

The table below outlines potential catalytic systems that could be explored for the key cyclopropanation step in the synthesis of this compound.

Catalyst TypePotential Ligands/AdditivesTarget TransformationPotential Advantages
Rhodium(II)Chiral CarboxamidatesDiazo decomposition and cyclopropanationHigh turnover numbers, stereocontrol
Copper(I)Bis(oxazoline) (BOX) ligandsAsymmetric cyclopropanationWell-established for asymmetric synthesis
Titanium(II)Ti(OPr)4 / BF3·OEt2Reductive cyclopropanation of nitrilesDirect access to primary amines
Engineered Myoglobin---Biocatalytic cyclopropanationHigh stereoselectivity, green chemistry

Further research into photocatalyzed or electrochemically-driven synthetic methods could also provide novel and more sustainable routes to this and related compounds. researchgate.netrsc.org

Application of this compound in Materials Science or Supramolecular Chemistry

The unique structural and electronic features of this compound suggest potential applications in materials science. Fluorinated indole (B1671886) derivatives are known to be useful as building blocks for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com The fluorine atom can enhance the stability and photophysical properties of organic materials. daneshyari.com The primary amine group provides a handle for further functionalization, allowing the molecule to be incorporated into polymers or attached to surfaces.

In supramolecular chemistry, the indole moiety can participate in π-π stacking and hydrogen bonding interactions. The primary amine can act as a hydrogen bond donor and acceptor, as well as a coordination site for metal ions. These properties could be exploited to construct self-assembling systems, molecular sensors, or novel porous materials. Future research could involve the synthesis of derivatives where the amine is functionalized with chromophores or other recognition motifs to create complex supramolecular architectures.

Advanced Computational Modeling and Artificial Intelligence-Driven Design of this compound Analogs with Tuned Chemical Properties

Computational modeling and artificial intelligence (AI) are powerful tools for accelerating the discovery and optimization of new molecules. nih.govnih.gov For this compound, these methods can be used to predict its chemical properties, reactivity, and potential biological activities.

Future research in this area could involve:

Quantum Mechanical Calculations: To understand the molecule's electronic structure, conformational preferences, and reaction mechanisms.

Molecular Docking and Dynamics: To predict its binding affinity to various biological targets, such as enzymes and receptors. mdpi.com The indole scaffold is a common feature in many drugs, and computational screening could identify potential therapeutic applications. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: To build models that correlate structural features with chemical or biological activity, guiding the design of more potent or selective analogs. nih.gov

AI-Driven de novo Design: Using generative models to design novel analogs with optimized properties, such as improved solubility, metabolic stability, or target affinity.

The following table illustrates a hypothetical set of parameters that could be used in a computational study to design analogs with tuned properties.

Computational MethodParameter to be VariedTarget PropertyDesired Outcome
3D-QSARSubstituent on the indole ringPredicted biological activityIncreased potency
Molecular DynamicsSolvent environmentSolubilityEnhanced aqueous solubility
Density Functional TheoryTorsional angles of the cyclopropylamine (B47189)Conformational stabilityLower energy conformers
Generative AIMolecular graphNovelty and synthesizabilityNew, readily accessible analogs

Integration of this compound into More Complex Chemical Systems or Architectures

The primary amine functionality of this compound makes it an excellent building block for the synthesis of more complex molecules. ossila.com It can be readily derivatized through acylation, alkylation, or reductive amination to create a wide range of amides, secondary and tertiary amines, and other functional groups.

This opens up possibilities for its integration into:

Peptidomimetics: The cyclopropyl group can act as a rigid scaffold to mimic peptide turns, and the amine can be incorporated into a peptide backbone. nih.gov

Macrocycles: The amine can serve as a linking point for the synthesis of macrocyclic compounds with potential applications in host-guest chemistry or as therapeutic agents.

Conjugates: The molecule can be attached to other functional units, such as fluorophores for bioimaging, or to polymers to create functional materials. ossila.com

The reactivity of the indole ring itself, particularly at the C2 position, could also be exploited for further functionalization and integration into larger systems. ossila.com

Investigation of Less Explored Chemical Reactivity and Stereoselective Transformations of the Compound

The chemical reactivity of this compound is largely unexplored. The interplay between the fluorinated indole, the cyclopropyl ring, and the primary amine could lead to novel and interesting chemical transformations.

Future research could focus on:

Ring-Opening Reactions of the Cyclopropane (B1198618): The cyclopropyl ring is a strained system and can undergo ring-opening reactions under certain conditions, providing access to a different chemical space.

Stereoselective Reactions of the Amine: The development of methods for the enantioselective functionalization of the primary amine would be of great interest, particularly for applications in medicinal chemistry.

Asymmetric Transformations: The development of catalytic asymmetric methods for the synthesis of enantioenriched this compound is a significant challenge. nih.gov Chiral catalysts could be employed in the cyclopropanation step or in a resolution of a racemic mixture. Asymmetric photocycloadditions of cyclopropylamines represent a potential avenue for achieving this. rsc.org

Reactivity of the 4-Fluoroindole (B1304775) Moiety: The fluorine atom can influence the regioselectivity of electrophilic aromatic substitution on the indole ring. daneshyari.com Investigating these reactions could lead to the synthesis of novel, selectively functionalized derivatives. Electrochemical dearomatization of the indole ring is another potential transformation to explore. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.